molecular formula C24H21ClN2O4 B11590715 N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B11590715
M. Wt: 436.9 g/mol
InChI Key: UXZYNZOLLHPHAF-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, a chlorophenyl group, and a methoxyphenoxy acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The chlorophenyl group is then introduced via electrophilic substitution reactions, and the methoxyphenoxy acetamide moiety is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated compounds.

Scientific Research Applications

N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C24H21ClN2O4

Molecular Weight

436.9 g/mol

IUPAC Name

N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C24H21ClN2O4/c1-14-10-15(2)23-21(11-14)27-24(31-23)19-12-16(4-9-20(19)25)26-22(28)13-30-18-7-5-17(29-3)6-8-18/h4-12H,13H2,1-3H3,(H,26,28)

InChI Key

UXZYNZOLLHPHAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)COC4=CC=C(C=C4)OC)Cl)C

Origin of Product

United States

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